molecular formula C13H17BN2O3 B13412733 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile

Cat. No.: B13412733
M. Wt: 260.10 g/mol
InChI Key: DDBCYJFEFIDBLV-UHFFFAOYSA-N
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Description

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile is an organic compound that features a boronic ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile typically involves the coupling of a pyridine derivative with a boronic ester. One common method involves the use of bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium acetate . The reaction is carried out in an organic solvent like xylene under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvent, catalyst, and reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile is unique due to its combination of a boronic ester and a nitrile group, which provides a versatile platform for various chemical transformations. Its ability to participate in both electrophilic and nucleophilic reactions, as well as its stability under various conditions, makes it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

The compound 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H20BNO3\text{C}_{14}\text{H}_{20}\text{B}\text{N}\text{O}_{3}

This structure includes a pyridine ring and a dioxaborolane moiety, which are crucial for its biological activity.

The biological activity of this compound primarily stems from the presence of the boron atom in the dioxaborolane ring. Boron compounds have been shown to interact with various biological targets, including enzymes and receptors. The specific mechanism by which this compound exerts its effects is still under investigation but may involve:

  • Inhibition of key enzymes : Similar boron-containing compounds have been reported to inhibit enzymes such as kinases and phosphatases.
  • Binding interactions : The pyridine ring may facilitate binding to biological targets through π-stacking or hydrogen bonding.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with this compound:

  • Anticancer Activity :
    • In vitro studies demonstrate that derivatives of pyridine-boron compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the nanomolar range against breast and lung cancer cells .
    • A study indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways .
  • Antiviral Activity :
    • Research has shown that certain pyridine derivatives exhibit antiviral properties against influenza viruses. The mechanism involves inhibition of viral replication and reduction in viral load in infected models .
  • Neuroprotective Effects :
    • Some studies suggest that related compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Case Study 1 : A derivative showed a significant reduction in tumor size in xenograft mouse models when administered at doses of 10 mg/kg body weight daily for two weeks. The study reported a 70% reduction in tumor volume compared to control groups .
  • Case Study 2 : In a study focused on antiviral activity, a related compound demonstrated over a 90% reduction in viral titers in infected mice when treated with 20 mg/kg for five days .

Research Findings

Research findings indicate that the biological activity of this compound is promising:

Biological ActivityObserved EffectsReference
AnticancerIC50 < 100 nM
Antiviral>90% viral load reduction
NeuroprotectionReduced oxidative stress

Properties

Molecular Formula

C13H17BN2O3

Molecular Weight

260.10 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetonitrile

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(16-9-10)17-8-7-15/h5-6,9H,8H2,1-4H3

InChI Key

DDBCYJFEFIDBLV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC#N

Origin of Product

United States

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